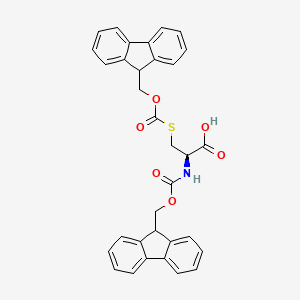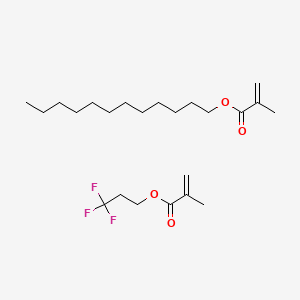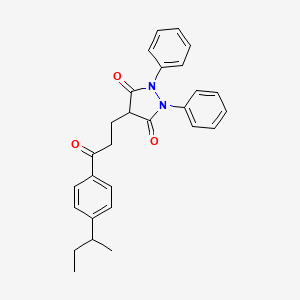
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is a complex organic compound with a unique structure that includes a pyrazolidinedione core, substituted with various aromatic and aliphatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-sec-butylbenzoyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the pyrazolidinedione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(p-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-Isobutylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- 4-(2-(p-tert-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
Uniqueness
4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs .
Eigenschaften
CAS-Nummer |
20358-38-7 |
|---|---|
Molekularformel |
C28H28N2O3 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3 |
InChI-Schlüssel |
UCCXYSDWSGFXNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

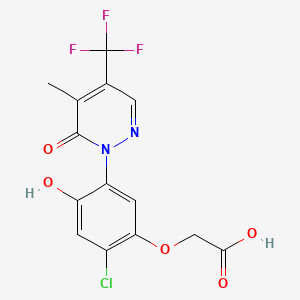
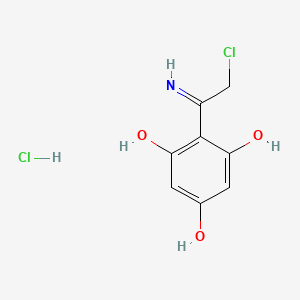
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
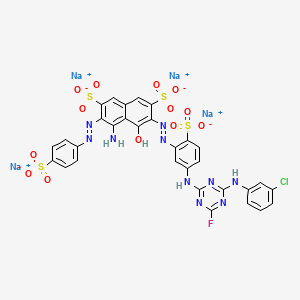
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
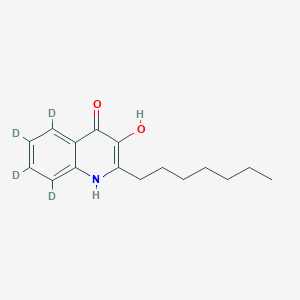

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
